Flavinantine

Übersicht

Beschreibung

Flavinantine is a member of the flavin family, which are yellow-colored compounds with the basic structure of 7,8-dimethyl-10-alkylisoalloxazine . Flavins are ubiquitous in nature and participate in many biochemical reactions as coenzymes and photoreceptors .

Synthesis Analysis

The synthesis of flavinantine involves complex processes. One study describes a one-pot synthesis of flavones, which involves intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones . Another study describes the total synthesis of flavinantine involving diazotisation of a specific compound, followed by thermal decomposition .

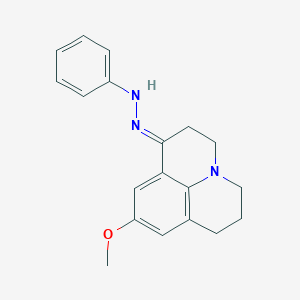

Molecular Structure Analysis

Flavins, including flavinantine, have a basic structure of 7,8-dimethyl-10-alkylisoalloxazine . There are 18 key atoms in isoalloxazine that make up its characteristic three-ring structure .

Chemical Reactions Analysis

Flavins are unique in their ability to participate in both one-electron and two-electron transfer processes . They are indispensable mediators between two-electron and one-electron processes in biological systems . The Algar–Flynn–Oyamada reaction mechanism is one of the key processes involved in the formation of flavonols .

Physical And Chemical Properties Analysis

Flavins are thermostable compounds but are photosensitive . All oxidized flavins exhibit strong absorption in the ultraviolet and visible regions and an intense yellow-green fluorescence in their neutral oxidized form .

Wissenschaftliche Forschungsanwendungen

Isolation from Plant Species : Flavinantine was first discovered in the species Papaver nudicaule L., indicating its natural occurrence in certain plant species. This discovery suggests its potential for various biological and pharmacological applications (Philipov et al., 2007).

Platelet Proaggregating Activity : A study on Croton ruizianus revealed that flavinantine, among other compounds, exhibited slight platelet proaggregating activity. This indicates its potential use in studying blood clotting processes or as a therapeutic agent in disorders related to platelet aggregation (Piacente et al., 1998).

Alkaloid Content in Siparuna Species : Examination of Siparuna species for alkaloid content confirmed the presence of flavinantine. This supports its role in the study of plant alkaloids and their diverse biological effects (Gerard, Maclean, & Antonio, 1986).

Synthetic Production : Research has demonstrated the feasibility of synthetic production of flavinantine, expanding the possibilities for its study and use in various scientific fields, especially when natural sources are limited (Kametani, Sugi, Shibuya, & Fukumoto, 1971).

Affinity to GABA Receptors : A study involving Croton flavens L. found flavinantine to exhibit affinity to GABAA receptors. This suggests its potential application in neurological research, particularly in studying GABAergic transmission and its implications (Eisenreich, Höfner, & Bracher, 2003).

Biosynthesis in Croton flavens : Understanding the biosynthesis of flavinantine in Croton flavens offers insights into the metabolic pathways in plants, which can be crucial for biotechnological applications and synthetic biology (Stuart & Graham, 1973).

Wirkmechanismus

Flavonoids, including flavinantine, have a wide range of health benefits due to their bioactive properties. They are associated with anti-inflammatory, anticancer, anti-aging, cardio-protective, neuroprotective, immunomodulatory, antidiabetic, antibacterial, antiparasitic, and antiviral properties .

Eigenschaften

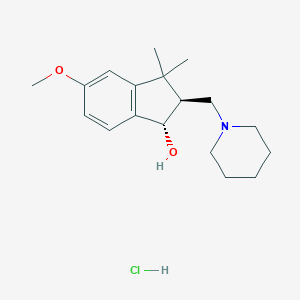

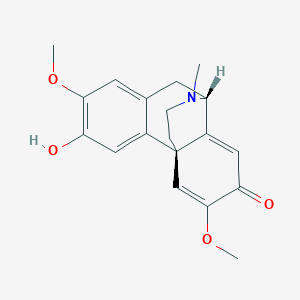

IUPAC Name |

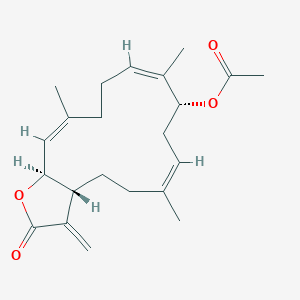

(1R,9R)-4-hydroxy-5,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-20-5-4-19-10-18(24-3)16(22)9-13(19)14(20)6-11-7-17(23-2)15(21)8-12(11)19/h7-10,14,21H,4-6H2,1-3H3/t14-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNZKNRMDZYEAI-AUUYWEPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=C(C(=O)C=C2C1CC4=CC(=C(C=C34)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23C=C(C(=O)C=C2[C@H]1CC4=CC(=C(C=C34)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941552 | |

| Record name | 3-Hydroxy-2,6-dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flavinantine | |

CAS RN |

19777-82-3 | |

| Record name | Flavinantin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019777823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2,6-dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

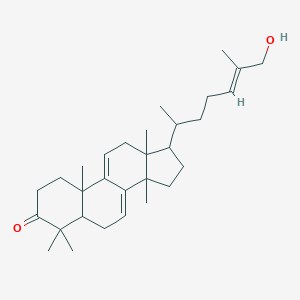

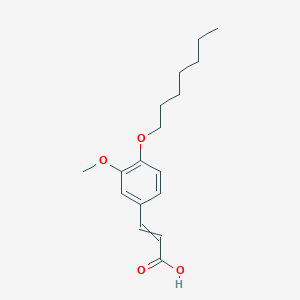

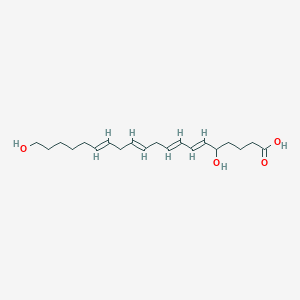

![(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B218158.png)

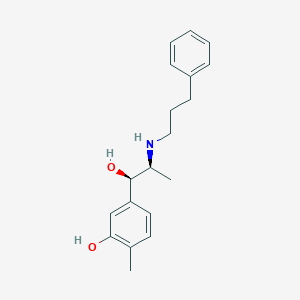

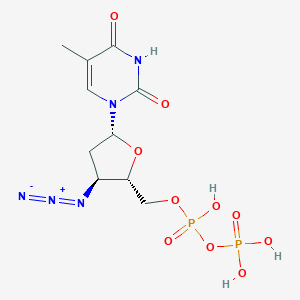

![[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B218174.png)